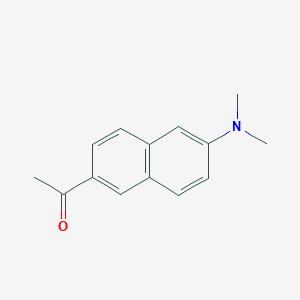

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

Description

BenchChem offers high-quality 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVQYVZTQJOEQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571655 |

Source

|

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68520-00-3 |

Source

|

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Naphthalene Derivatives as Environmental Probes

[1]

Executive Summary

The naphthalene scaffold represents a cornerstone in fluorescence spectroscopy, offering a rigid, planar

This guide dissects the utility of naphthalene derivatives—specifically PRODAN , ANS , and 1,8-naphthalimides —as environmental probes. These molecules do not merely "light up"; they report on the physicochemical status of their immediate microenvironment, including polarity, viscosity, and specific ion concentrations. This document provides the mechanistic grounding and validated protocols necessary to deploy these probes in high-stakes research and drug development contexts.

Part 1: The Photophysical Engine

Solvatochromism and Intramolecular Charge Transfer (ICT)

The utility of probes like PRODAN (6-propionyl-2-(dimethylamino)naphthalene) and ANS (8-anilinonaphthalene-1-sulfonic acid) stems from their sensitivity to solvent polarity. This is governed by Intramolecular Charge Transfer (ICT) .[2][3]

Mechanism:

Upon excitation, the electron density shifts from the electron-donating group (e.g., dimethylamino) to the electron-withdrawing group (e.g., carbonyl or sulfonate) across the naphthalene bridge. This creates a giant dipole in the excited state (

-

Non-polar environment: The solvent cannot stabilize this dipole; the energy gap remains large (Blue emission).

-

Polar environment: Solvent dipoles reorient to stabilize the excited state (Solvent Relaxation), lowering the energy of the

state significantly before emission occurs (Red emission).

DOT Diagram 1: Solvatochromic Mechanism (ICT)

Caption: Energy diagram illustrating the stabilization of the ICT state by polar solvents, resulting in a redshifted emission (Stokes Shift).

Part 2: Structural Classes and Selection Guide

Selecting the correct probe requires matching the derivative's properties to the biological question.

| Probe Class | Representative Molecule | Mechanism | Key Application | Excitation/Emission (nm)* |

| Hydrophobic Reporter | 1,8-ANS | Hydrophobic enhancement | Protein molten globules, folding intermediates | 350 / 400-520 (env. dependent) |

| Polarity Sensor | PRODAN / LAURDAN | ICT / Solvatochromism | Membrane lipid order (GP), general polarity | 360 / 400-530 |

| Ion Sensor | 1,8-Naphthalimide-Schiff Base | PET (Turn-On) | Detection of | ~400 / ~530 |

| Thiol Probe | Naphthalimide-Acrylate | Michael Addition | Detection of Cysteine/GSH in cells | ~450 / ~550 |

*Note: Values are solvent-dependent. ANS emits at ~520nm in water (weak) and ~470nm in protein pockets (strong).

Part 3: Application I - Probing Protein Hydrophobicity with ANS

Context: 1,8-ANS is virtually non-fluorescent in water due to "fluorescence quenching" by water molecules promoting non-radiative decay. When ANS binds to hydrophobic pockets (e.g., exposed hydrophobic residues in a molten globule), water is excluded, the molecular structure rigidifies, and fluorescence intensity increases dramatically with a blue shift.

Validated Protocol: ANS Binding Assay

Objective: Determine the presence of exposed hydrophobic patches in a protein sample (e.g., during thermal denaturation or formulation screening).

Reagents:

-

ANS Stock: 10 mM in dry DMSO. Store in dark at 4°C. Do not store in aqueous buffer as ANS degrades slowly.

-

Buffer: 50 mM Phosphate or HEPES, pH 7.4. Avoid surfactants (Tween, Triton) as they bind ANS.

Workflow:

-

Preparation:

-

Dilute protein to 0.1 mg/mL (approx. 2-5 µM) in Buffer.

-

Prepare a "Blank" tube containing only Buffer.

-

-

Titration:

-

Add ANS from stock to both Protein and Blank tubes to a final concentration of 50 µM (excess).

-

Note: Keep DMSO concentration < 1% to avoid protein denaturation.

-

-

Equilibration:

-

Incubate in the dark at 25°C for 10 minutes. Critical: ANS binding kinetics are fast, but equilibrium ensures reproducibility.

-

-

Measurement:

-

Excitation: 350 nm (or 380 nm to reduce inner filter effect if protein concentration is high).

-

Emission Scan: 400 nm to 600 nm.[4]

-

Slits: 5 nm / 5 nm.

-

-

Data Processing:

-

Subtract the Blank (Buffer + ANS) spectrum from the Sample (Protein + ANS) spectrum.[4]

-

Result: A peak shift from ~520 nm (free ANS) to ~470 nm indicates hydrophobic binding.

-

Part 4: Application II - "Turn-On" Sensing of Metal Ions[4]

Context: 1,8-Naphthalimide derivatives functionalized with a receptor (e.g., a Schiff base or amine-rich arm) often operate via Photoinduced Electron Transfer (PET) .[3][5][6]

Mechanism:

In the free state, the lone pair electrons from the receptor nitrogen transfer to the excited naphthalimide fluorophore, quenching fluorescence (OFF state). When a metal ion (

DOT Diagram 2: PET "Turn-On" Sensing Mechanism

Caption: In the absence of analyte, PET quenches fluorescence. Metal binding engages the lone pair, inhibiting PET and restoring fluorescence.[3]

Validated Protocol: Determination of Binding Stoichiometry (Job's Plot)

Objective: Determine the binding ratio (e.g., 1:1 or 1:2) between a naphthalimide probe and a target metal ion (e.g.,

Workflow:

-

Stock Prep: Prepare 1 mM Probe (in Ethanol/DMSO) and 1 mM Metal Salt (in water).

-

Job's Plot Setup: Prepare a series of samples where the total molar concentration ([Probe] + [Metal]) is constant (e.g., 10 µM), but the mole fraction (

) varies from 0 to 1.-

Tube 1: 10 µM Probe, 0 µM Metal

-

Tube 5: 5 µM Probe, 5 µM Metal

-

Tube 10: 0 µM Probe, 10 µM Metal

-

-

Measurement: Record fluorescence intensity at

for each tube. -

Analysis:

-

Plot Fluorescence Intensity (

-axis) vs. Mole Fraction of Metal ( -

The peak of the curve indicates the stoichiometry.

-

Example: Peak at

indicates 1:1 stoichiometry. Peak at

-

References

-

Mechanisms of Solvatochromism

-

Niko, Y., et al. (2025). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC.

-

Kucherak, O. A., et al. (2021). Solvent-Dependent Excited-State Evolution of Prodan Dyes. J. Phys. Chem. B. [2]

-

-

ANS Applications & Protocols

-

Naphthalimide Sensors (Metal Ions)

-

Review of Naphthalene Probes

-

Duke, R. M., et al. (2010). Fluorescent sensors for metals based on naphthalimide. Chem. Soc. Rev.

-

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nist.gov [nist.gov]

- 5. (PDF) Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A novel naphthalene-based fluorescent probe for highly selective detection of cysteine with a large Stokes shift and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Note: Monitoring Protein-Protein Interactions using the Solvatochromic Probe Acdan (Acrylodan)

[1][2]

Abstract & Introduction

Protein-protein interactions (PPIs) are the regulatory nodes of cellular function.[1] Traditional methods like Co-IP or SPR provide binary or kinetic data but often lack structural resolution regarding the interface. Acdan (6-acetyl-2-dimethylaminonaphthalene) , typically utilized in its thiol-reactive form Acrylodan , is a premium solvatochromic fluorophore that bridges this gap.

Unlike extrinsic dyes (e.g., FITC) that merely report localization, Acdan is an environmental sensor. Its fluorescence emission maximum (

This guide details the strategic design, labeling, and analytical protocols required to use Acdan for quantitative PPI monitoring and dissociation constant (

Mechanism of Action: Solvatochromism

The utility of Acdan relies on the Dipolar Relaxation phenomenon.

-

Ground State: The Acdan fluorophore has a distinct dipole moment.

-

Excitation: Upon excitation, the dipole moment increases significantly.

-

Solvent Response:

-

In Water (Unbound): Polar water molecules reorient around the excited fluorophore to stabilize its dipole. This consumes energy, resulting in a Red-Shifted emission (typically >520 nm) and lower quantum yield due to non-radiative decay (quenching by water).

-

In Interface (Bound): When buried in a hydrophobic PPI interface, solvent relaxation is restricted or absent. The energy of the excited state is preserved, resulting in a Blue-Shifted emission (typically 460–500 nm) and a significant increase in fluorescence intensity.

-

Diagram 1: Solvatochromic Mechanism of Acdan

Caption: Acdan exhibits a red-shifted emission in polar solvents (unbound) and a blue-shifted, high-intensity emission when buried in a hydrophobic protein interface.

Experimental Design Strategy

A. Construct Design (Cysteine Engineering)

Acrylodan is thiol-specific.[2] For site-specific labeling, you must introduce a single cysteine residue at a strategic location.

-

Target Site: Choose a residue known (via crystal structure or homology modeling) to be at the binding interface .

-

Background Removal: Mutate endogenous surface cysteines to Serine or Alanine to prevent non-specific labeling.

-

Control: A non-interfacial residue should also be labeled in a parallel experiment to prove that the signal change is due to binding, not global conformational changes.

B. Reagent Selection

-

Fluorophore: Acrylodan (6-acryloyl-2-dimethylaminonaphthalene).[2]

-

Solvent: DMF or DMSO (Acrylodan is hydrophobic).

-

Buffer: pH 7.0–7.4 (HEPES or Phosphate). Avoid Tris during labeling if using amine-reactive derivatives, though Acrylodan (thiol) is compatible with Tris.

Detailed Protocol

Phase 1: Protein Labeling

Objective: Covalently attach Acrylodan to the engineered cysteine.

-

Reduction: Incubate purified protein (50–100 µM) with 5 mM DTT for 30 minutes on ice to reduce disulfide bonds.

-

Desalting (Critical): Remove DTT completely using a PD-10 column or Zeba spin column equilibrated in labeling buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl). Note: Traces of DTT will quench the reaction by scavenging the dye.

-

Labeling Reaction:

-

Prepare a 20 mM Acrylodan stock in dry DMF/DMSO.

-

Add Acrylodan to the protein solution dropwise while stirring.

-

Ratio: Use a 1.5 to 5-fold molar excess of dye over protein.

-

Incubation: 2–4 hours at 4°C or Room Temperature in the dark.

-

-

Quenching: Add 1 mM

-mercaptoethanol to consume unreacted dye.

Phase 2: Purification

Objective: Remove free fluorophore to lower background signal.

-

Method: Gel filtration chromatography (e.g., Superdex 75/200) or extensive dialysis.

-

Validation: Measure Absorbance at 280 nm (Protein) and 391 nm (Acrylodan).

-

Calculate Labeling Efficiency:

-

Correction Factor (CF)

(varies by protein).

-

Phase 3: Titration Assay ( Determination)

Objective: Monitor fluorescence change upon addition of the binding partner.

-

Setup:

-

Cuvette: Quartz fluorometer cuvette (micro-volume if material is limited).

-

Labeled Protein: Fixed concentration (e.g., 100 nM – 1 µM).

-

Titrant: Unlabeled binding partner (Concentration range: 0 to

).

-

-

Instrument Settings:

-

Excitation: 360 nm (or 380 nm to reduce scattering).

-

Emission Scan: 400 nm to 600 nm.

-

Slits: 5 nm (adjust for signal intensity).

-

-

Procedure:

Data Analysis & Visualization

A. Spectral Interpretation

You will observe two simultaneous changes as binding saturates:

-

Blue Shift: Peak wavelength (

) moves from ~520 nm towards ~480 nm. -

Intensity Increase: Fluorescence intensity at the blue edge increases.

B. Calculating [5][6][7][8]

-

Select Wavelength: Choose a wavelength where the change is maximal (e.g., 460 nm) or calculate the Center of Spectral Mass (CSM) for higher precision:

-

Plotting: Plot the Fluorescence Change (

or -

Fitting: Fit the data to the quadratic binding equation (for tight binding) or hyperbolic equation (for weak binding):

(For tight binding where

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow from protein engineering to quantitative Kd analysis.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Spectral Shift | Label is not at the interface. | Re-evaluate structural model; move Cys to a different interfacial residue. |

| Low Labeling Efficiency | DTT not removed; Cys oxidized. | Use high-performance desalting columns; include TCEP (non-thiol reductant) if needed. |

| Protein Precipitation | Hydrophobic dye aggregation. | Add dye slower; keep organic solvent <5% final vol; lower protein concentration. |

| High Background | Free dye remaining. | Repeat gel filtration; use dialysis with activated charcoal in buffer. |

References

-

Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry, 18(14), 3075–3078. Link

-

Prendergast, F. G., et al. (1983). Chemical and physical properties of aequorin and the green fluorescent protein isolated from Aequorea forskalea. Biochemistry, 22(20), 4637–4642. (Seminal work on Acrylodan applications). Link

-

Hibbs, R. E., et al. (2004). Principles of activation and permeation in an anion-selective Cys-loop receptor. Nature, 440, 226–230. (Example of using Acrylodan to monitor conformational changes). Link

-

BenchChem. Application Notes and Protocols for Monitoring Protein-Protein Interactions with Acrylodan. Link

-

eLife Sciences. How to measure and evaluate binding affinities. eLife, 2020;9:e57264. (Guideline for accurate Kd fitting). Link

Application Notes and Protocols for Two-Photon Microscopy with 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone (Danicamtiv)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of Danicamtiv as a Two-Photon Probe

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, a compound also known by its non-proprietary name danicamtiv, has garnered significant attention in the field of pharmacology as a selective cardiac myosin activator.[1][2] Beyond its therapeutic applications, the inherent fluorescent properties of its naphthalenyl scaffold suggest a secondary, powerful application in high-resolution cellular imaging.[3] This document provides a comprehensive guide to leveraging danicamtiv as a fluorescent probe for two-photon microscopy (TPM), a technique renowned for its deep-tissue imaging capabilities and reduced phototoxicity.[4]

The core structure of danicamtiv, featuring a dimethylamino group as an electron donor conjugated to a naphthalene ring, is a motif found in several environmentally sensitive (solvatochromic) dyes. This structural feature is known to enhance two-photon absorption cross-sections in organic molecules, making danicamtiv a promising candidate for TPM applications.[3] While extensive characterization of its two-photon properties is still emerging, this guide will synthesize known photophysical principles with established microscopy protocols to provide a robust framework for its use in biological imaging.

Photophysical Properties and Rationale for Two-Photon Microscopy

The utility of a fluorophore in TPM is dictated by its photophysical characteristics. While specific two-photon absorption (TPA) cross-section data for danicamtiv is not yet widely published, we can infer its likely behavior based on its structural similarity to other naphthalene derivatives.

| Property | Value/Characteristic | Rationale and Implications for TPM |

| Chemical Structure | 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone | The dimethylamino group enhances the molecule's electron density, which is a key factor for achieving a significant two-photon absorption cross-section.[3] |

| Molecular Weight | 213.27 g/mol [5] | A small molecular weight facilitates cell permeability and access to subcellular structures. |

| Solubility | Soluble in DMSO, with protocols for aqueous solutions available.[1] | Enables straightforward preparation of stock solutions for cell and tissue staining. |

| One-Photon Absorption (Estimated) | Naphthalene derivatives typically absorb in the UV range (around 300-350 nm).[6][7] | The two-photon excitation wavelength is generally expected to be in the near-infrared (NIR) range, approximately 1.8 to 2 times the one-photon absorption maximum. This would place the optimal TPM excitation for danicamtiv in the 700-800 nm range, which is ideal for deep tissue imaging.[4] |

| Fluorescence Emission | Expected to be in the blue-green region of the spectrum, with sensitivity to the local environment (solvatochromism). | The emission properties can provide information about the polarity and viscosity of the probe's microenvironment. |

| Potential Applications | Probing solvent polarity, binding to amyloid-beta aggregates.[3] | These characteristics open up exciting possibilities for studying cellular microenvironments and the pathology of neurodegenerative diseases like Alzheimer's.[5] |

Experimental Workflow for Two-Photon Microscopy with Danicamtiv

The following diagram outlines a general workflow for utilizing danicamtiv in a typical two-photon imaging experiment, from sample preparation to data analysis.

Caption: Experimental workflow for two-photon microscopy using danicamtiv.

Detailed Protocols

Protocol 1: Preparation of Danicamtiv Staining Solution

Rationale: Proper dissolution and dilution of the probe are critical for achieving consistent staining and avoiding precipitation in aqueous biological buffers.

-

Prepare a 10 mM stock solution of danicamtiv in anhydrous dimethyl sulfoxide (DMSO). Danicamtiv is readily soluble in DMSO.[1] Store the stock solution at -20°C, protected from light.

-

For a working staining solution, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific application.

-

Vortex the working solution thoroughly before use. To aid dissolution in aqueous buffers, sonication can be applied.[1]

Protocol 2: Staining of Live or Fixed Cells

Rationale: This protocol provides a general guideline for labeling cells with danicamtiv. Incubation time and temperature may need to be optimized.

-

Culture cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the danicamtiv working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove unbound probe.

-

Add fresh, pre-warmed imaging medium (e.g., phenol red-free culture medium or PBS) to the cells.

-

Proceed with imaging.

Protocol 3: Two-Photon Microscopy Imaging

Rationale: The following are starting parameters for imaging danicamtiv. These will need to be optimized for your specific microscope setup and sample.

-

Laser Safety: Two-photon lasers are high-power, Class 4 lasers. Always follow proper safety procedures, including wearing appropriate laser safety goggles.[8]

-

Microscope Setup:

-

Place the prepared sample on the microscope stage.

-

Use a water or oil immersion objective with a high numerical aperture (NA ≥ 0.8) for optimal signal collection.

-

-

Laser Tuning:

-

Tune the Ti:Sapphire laser to an initial excitation wavelength of approximately 760 nm.

-

Acquire a test image and adjust the wavelength between 720 nm and 800 nm to find the optimal excitation for your sample.

-

-

Image Acquisition:

-

Set the laser power to the minimum necessary to obtain a good signal-to-noise ratio, typically in the range of 5-50 mW at the sample plane, to minimize phototoxicity.[9]

-

Use a non-descanned detector with a bandpass filter appropriate for the expected emission of danicamtiv (e.g., 400-550 nm).

-

Acquire images as single planes or as a Z-stack to generate a 3D reconstruction.

-

Application Focus: Imaging Amyloid-Beta Plaques in Alzheimer's Disease Models

The structural similarity of danicamtiv to other amyloid-binding dyes suggests its potential for visualizing amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[5][10] The solvatochromic nature of danicamtiv could provide additional information about the local environment of the Aβ plaques.

Caption: Proposed interaction of danicamtiv with the amyloid-beta aggregation pathway.

A potential experiment would involve staining brain slices from an Alzheimer's disease mouse model with danicamtiv and imaging the Aβ plaques using two-photon microscopy. The high-resolution, three-dimensional images obtained could be used to quantify plaque burden and morphology. Furthermore, changes in the emission spectrum of danicamtiv upon binding to plaques could provide insights into the biophysical properties of these pathological aggregates.

Conclusion and Future Directions

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone (danicamtiv) presents an exciting, though not yet fully characterized, opportunity as a two-photon fluorescent probe. Its favorable chemical properties and structural similarity to known two-photon dyes suggest its utility in deep-tissue and live-cell imaging. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to explore the applications of danicamtiv in their own work. Further characterization of its two-photon absorption cross-section and quantum yield will be crucial for fully realizing its potential as a powerful tool in biological microscopy.

References

-

Ráduly, A. P., et al. (2022). The Novel Cardiac Myosin Activator Danicamtiv Improves Cardiac Systolic Function at the Expense of Diastolic Dysfunction In Vitro and In Vivo: Implications for Clinical Applications. International Journal of Molecular Sciences, 24(1), 446. Available at: [Link].

-

Voors, A. A., et al. (2020). Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial. European Journal of Heart Failure, 22(9), 1649-1658. Available at: [Link].

-

Kooiker, K. B., et al. (2023). Danicamtiv Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle. Circulation Research, 133(5), 430-443. Available at: [Link].

-

Han, J. C., et al. (2021). Danicamtiv increases cardiac mechanical efficiency. The Journal of Physiology, 599(19), 4443-4458. Available at: [Link].

-

Toptica. (2020). Simplifying two-photon microscopy. Wiley Analytical Science. Available at: [Link].

-

Schafer, K. J., et al. (2004). Two-photon absorption cross-sections of common photoinitiators. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 497-502. Available at: [Link].

-

Voors, A. A., et al. (2020). Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial. ResearchGate. Available at: [Link].

-

Fred Hutch. (2021). Two-photon microscope basic training guide. Fred Hutch ExtraNet. Available at: [Link].

-

Springer Nature Experiments. Two-photon Microscopy Protocols and Methods. Springer Nature. Available at: [Link].

-

He, B., et al. (2024). Danicamtiv, a Selective Agonist of Cardiac Myosin, for Dilated Cardiomyopathy: A Phase 2 Open-Label Trial. JACC: Heart Failure, 12(1), 1-13. Available at: [Link].

-

Richardson, D. (2021). Introduction to 2-photon microscopy. YouTube. Available at: [Link].

-

Scott, B., et al. (2024). Danicamtiv reduces myosin's working stroke but enhances contraction by activating the thin filament. ResearchGate. Available at: [Link].

-

National Center for Biotechnology Information. 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. PubChem Compound Database. Available at: [Link].

-

Scott, B., et al. (2024). Danicamtiv reduces myosin's working stroke but enhances contraction by activating the thin filament. bioRxiv. Available at: [Link].

-

Kim, H. M., et al. (2013). Two-photon probes for biomedical applications. BMB Reports, 46(4), 188-194. Available at: [Link].

-

Kumar, V. B., et al. (2021). The photophysical properties of naphthalene bridged disilanes. Dalton Transactions, 50(27), 9477-9484. Available at: [Link].

-

Roy, B., et al. (2021). Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo. Frontiers in Chemistry, 9, 726807. Available at: [Link].

-

Wang, Y., et al. (2022). Solvatochromic Two-Photon Fluorescent Probe Enables In Situ Lipid Droplet Multidynamics Tracking for Nonalcoholic Fatty Liver and Inflammation Diagnoses. Analytical Chemistry, 94(39), 13396-13403. Available at: [Link].

-

Merlini, M., et al. (2021). In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain. STAR Protocols, 2(3), 100638. Available at: [Link].

-

Wang, Y., et al. (2022). Solvatochromic Two-Photon Fluorescent Probe Enables In Situ Lipid Droplet Multidynamics Tracking for Nonalcoholic Fatty Liver and Inflammation Diagnoses. Analytical Chemistry, 94(39), 13396-13403. Available at: [Link].

-

Sal-like, S., & Stevens, A. N. (2020). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. ACS Omega, 5(4), 1845-1853. Available at: [Link].

-

Lim, C. S., et al. (2015). A quadrupolar two-photon fluorescent probe for in vivo imaging of amyloid-β plaques. Chemical Science, 6(7), 4124-4130. Available at: [Link].

-

Cui, Y., et al. (2019). Stilbene-Based Two-Photon Thermo- Solvatochromic Fluorescence Probes with Large Two-Photon Absorption Cross Sections and Two. Chemistry–An Asian Journal, 14(14), 2465-2469. Available at: [Link].

-

Cernogora, G., et al. (2012). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 545, A13. Available at: [Link].

-

Cheng, T.-J., et al. (2018). Optical Imaging of Beta-Amyloid Plaques in Alzheimer's Disease. Journal of Alzheimer's Disease, 61(4), 1261-1279. Available at: [Link].

-

de la Cuesta, J., et al. (2023). Click and shift: the effect of triazole on solvatochromic dyes. Chemical Science, 14(4), 933-940. Available at: [Link].

-

Kumar, V. B., et al. (2021). Concentration dependent emission of (i) naphthalene upon excitation at... ResearchGate. Available at: [Link].

-

Ledesma, A., et al. (2018). Two-Photon Microscopy to Visualize Amyloid-Beta Plaques in Retinas from Alzheimer’s Disease. Journal of Clinical and Experimental Ophthalmology, 9(4). Available at: [Link].

-

The Royal Society of Chemistry. (2017). Two-Photon Absorption in a Series of 2,6-Disubstituted BODIPY Dyes. The Royal Society of Chemistry. Available at: [Link].

-

ResearchGate. (2016). How to calculate two photon absorption crosssection and two photon emission cross section?. ResearchGate. Available at: [Link].

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Two-photon probes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]

- 7. aanda.org [aanda.org]

- 8. extranet.fredhutch.org [extranet.fredhutch.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Enigmatic World of Lipid Rafts: A Detailed Guide to Using Prodan

Introduction: Beyond the Fluid Mosaic Model - The Significance of Lipid Rafts

For decades, the fluid mosaic model has served as the foundational concept of the cell membrane. However, it is now well-established that the plasma membrane is not a homogenous sea of lipids and proteins. Instead, it is a highly organized and dynamic structure containing specialized microdomains known as lipid rafts.[1][2] These platforms, enriched in cholesterol and sphingolipids, are thicker and more ordered than the surrounding bilayer.[1][2] Lipid rafts play a crucial role in a myriad of cellular processes, including signal transduction, protein trafficking, and viral entry.[2][3] Their transient and small-scale nature, however, makes them notoriously difficult to study.

This guide provides a comprehensive overview and detailed protocols for utilizing Prodan (6-propionyl-2-dimethylaminonaphthalene), a powerful fluorescent probe, to investigate the biophysical properties of lipid rafts in both model systems and living cells. Prodan's unique photophysical characteristics make it an exceptional tool for discerning the subtle yet significant differences in the membrane environment that define these critical cellular structures.

The Principle of Prodan: A Reporter of Membrane Polarity and Order

Prodan is a solvatochromic fluorescent dye, meaning its emission spectrum is highly sensitive to the polarity of its surrounding environment.[4][5] This sensitivity arises from its large excited-state dipole moment. In a non-polar, ordered environment, such as the tightly packed hydrocarbon chains of a lipid raft, Prodan exhibits a blue-shifted emission spectrum. Conversely, in a more polar, disordered environment, like the bulk plasma membrane, water molecules can penetrate the bilayer and interact with the excited Prodan molecule, causing a red-shift in its emission spectrum. This spectral shift provides a direct readout of the local membrane environment.

Figure 1: Principle of Prodan's environmental sensitivity. In the disordered membrane, water molecules interact with the excited Prodan, leading to a red-shifted emission. In the ordered, non-polar environment of a lipid raft, this interaction is minimal, resulting in a blue-shifted emission.

Quantitative Analysis: The Generalized Polarization (GP) Concept

To quantify the spectral shifts of Prodan and, by extension, the properties of the membrane, we utilize the concept of Generalized Polarization (GP).[6] GP is a ratiometric measurement calculated from the fluorescence intensities at two emission wavelengths, one corresponding to the blue-shifted (ordered) and the other to the red-shifted (disordered) emission peak.

The formula for GP is:

GP = (I_blue - I_red) / (I_blue + I_red)

Where:

-

I_blue is the fluorescence intensity at the emission maximum in the ordered phase (typically ~440 nm for Prodan).

-

I_red is the fluorescence intensity at the emission maximum in the disordered phase (typically ~490 nm for Prodan).

GP values range from +1 (highly ordered) to -1 (highly disordered). By calculating the GP value for each pixel in a fluorescence image, a GP map can be generated, providing a visual representation of membrane order and the location of lipid rafts.[6][7]

| Membrane Phase | Environment | Prodan Emission | GP Value |

| Liquid-ordered (Lo) | Tightly packed, low polarity | Blue-shifted (~440 nm) | High (approaching +1) |

| Liquid-disordered (Ld) | Loosely packed, higher polarity | Red-shifted (~490 nm) | Low (approaching -1) |

Table 1: Relationship between membrane phase, Prodan emission, and Generalized Polarization (GP) value.

Experimental Protocols

Part 1: Preparation of Prodan-Labeled Giant Unilamellar Vesicles (GUVs)

GUVs are an excellent model system for studying the behavior of Prodan in a controlled lipid environment. The electroformation method is a common technique for producing GUVs.[8][9][10]

Materials:

-

Lipid mixture in chloroform (e.g., DOPC for a disordered membrane, or a mixture of DPPC, and cholesterol for a phase-separated membrane).

-

Prodan stock solution (1 mM in ethanol or DMSO).

-

Indium Tin Oxide (ITO) coated glass slides.

-

Teflon spacer.

-

Electroformation chamber.

-

Function generator.

-

Sucrose solution (e.g., 100 mM).

-

Glucose solution (iso-osmolar to the sucrose solution).

Protocol:

-

Lipid Film Preparation:

-

In a glass vial, mix the desired lipids in chloroform.

-

Add Prodan to the lipid mixture at a final concentration of 0.5-1 mol%.

-

Deposit a small volume (e.g., 10-20 µL) of the lipid/Prodan mixture onto the conductive side of two ITO slides.

-

Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all traces of the organic solvent.[9]

-

-

Electroformation:

-

Assemble the electroformation chamber with the two ITO slides facing each other, separated by a Teflon spacer.[8]

-

Fill the chamber with the sucrose solution.[8]

-

Connect the ITO slides to a function generator.

-

Apply an AC electric field (e.g., 1.4 V, 10 Hz) for 2-4 hours at a temperature above the phase transition temperature of the lipids.[8][11]

-

To detach the newly formed GUVs, lower the frequency to ~4 Hz and increase the voltage to ~2 V for about 30 minutes.[8]

-

-

GUV Collection and Observation:

-

Gently collect the GUV-containing sucrose solution from the chamber.

-

For imaging, dilute the GUVs in a glucose solution. The density difference between sucrose and glucose will cause the GUVs to settle at the bottom of the imaging dish.

-

Image the GUVs using a fluorescence microscope equipped for spectral imaging or with appropriate filter sets for capturing the blue and red emission of Prodan.

-

Figure 2: Workflow for the preparation of Prodan-labeled Giant Unilamellar Vesicles (GUVs) via electroformation.

Part 2: Labeling of Live Cells with Prodan

Materials:

-

Cultured cells on glass-bottom dishes or coverslips.

-

Prodan stock solution (1 mM in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

-

Fetal Bovine Serum (FBS).

Protocol:

-

Cell Preparation:

-

Culture cells to the desired confluency (typically 50-70%).

-

Wash the cells twice with pre-warmed HBSS to remove any residual serum.

-

-

Prodan Labeling:

-

Prepare a fresh staining solution of Prodan in HBSS at a final concentration of 5-10 µM.[12] Note: The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Incubate the cells with the Prodan staining solution for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with pre-warmed HBSS to remove any unbound probe.

-

-

Imaging:

-

Image the cells immediately in HBSS using a fluorescence microscope. For live-cell imaging, maintain the cells at 37°C.

-

Acquire images in the blue and red emission channels for subsequent GP calculation.

-

Part 3: Data Acquisition and Analysis

1. Spectral Imaging and GP Calculation:

-

For the most accurate GP measurements, use a confocal microscope with a spectral detector.[7] This allows for the acquisition of the entire emission spectrum for each pixel.

-

The intensities for the blue and red channels can then be extracted from the spectral data to calculate the GP value for each pixel using the formula provided above.

-

The resulting GP map can be pseudo-colored to visualize the distribution of ordered and disordered domains.

2. Fluorescence Lifetime Imaging Microscopy (FLIM):

-

FLIM provides an alternative and complementary method to GP imaging for studying lipid rafts.[13][14] The fluorescence lifetime of Prodan is also sensitive to its environment.[13]

-

In general, Prodan will exhibit a longer fluorescence lifetime in the ordered, non-polar environment of a lipid raft compared to the disordered, polar environment of the bulk membrane.[13]

-

By fitting the fluorescence decay curve for each pixel to a multi-exponential decay model, a map of the fluorescence lifetime can be generated, revealing the location of lipid rafts.[14][15]

Interpretation and Considerations

-

Comparison with Laurdan: Prodan and its longer-chain analogue, Laurdan, are often used interchangeably. However, due to its shorter propionyl chain, Prodan is located more superficially in the membrane and is more sensitive to changes in the headgroup region.[4][5]

-

Probe-Induced Artifacts: As with any fluorescent probe, it is important to use the lowest possible concentration of Prodan to avoid potential artifacts and membrane perturbation.

-

Autofluorescence: Cellular autofluorescence can interfere with Prodan's signal. It is essential to acquire an image of unlabeled cells under the same imaging conditions to assess the level of autofluorescence and, if necessary, perform a background subtraction.[7]

Conclusion

Prodan is a versatile and powerful tool for the study of lipid rafts. Its sensitivity to the local membrane environment, coupled with quantitative imaging techniques like GP and FLIM, allows researchers to visualize and characterize these enigmatic membrane domains in both model systems and living cells. The protocols and principles outlined in this guide provide a solid foundation for utilizing Prodan to unravel the complexities of membrane organization and its role in cellular function.

References

- Angelova, M. I. (2000). Liposome electroformation. In Giant Vesicles (pp. 27-36). John Wiley & Sons, Ltd.

-

Mathivet, T., et al. (2016). A new method for the reconstitution of membrane proteins into giant unilamellar vesicles. PMC.[Link]

-

Basu, I., et al. (2018). A convenient protocol for generating giant unilamellar vesicles containing SNARE proteins using electroformation. Scientific Reports, 8(1), 9377.[Link]

-

Veatch, S. L., & Keller, S. L. (2007). GUV preparation and imaging: minimizing artifacts. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1778(7-8), 1727-1735.[Link]

- Owen, D. M., et al. (2012). Quantitative imaging of membrane lipid order in cells and organisms.

-

Loura, L. M., & Prieto, M. (2011). Time-resolved fluorescence in lipid bilayers: selected applications and advantages over steady state. Frontiers in Physiology, 2, 23.[Link]

-

Schultz, C., et al. (2010). Labeling lipids for imaging in live cells. Cold Spring Harbor Protocols, 2010(7), pdb-prot5459.[Link]

-

Verveer, P. J., et al. (2000). Global analysis of fluorescence lifetime imaging microscopy data. Biophysical Journal, 78(4), 2127-2137.[Link]

-

Wang, J., et al. (2020). De novo labeling and trafficking of individual lipid species in live cells. Metabolites, 10(4), 143.[Link]

-

Sanchez, S. A., et al. (2012). Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo. Proceedings of the National Academy of Sciences, 109(20), 7314-7319.[Link]

-

Laptenok, S., et al. (2007). Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis with TIMP. Journal of Statistical Software, 18(8), 1-20.[Link]

-

Parasassi, T., et al. (1997). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical Journal, 72(6), 2413-2429.[Link]

-

Parasassi, T., et al. (1997). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. PubMed.[Link]

-

Gaus, K., et al. (2003). Visualizing lipid structure and raft domains in living cells with two-photon microscopy. Proceedings of the National Academy of Sciences, 100(26), 15554-15559.[Link]

-

Yu, W., et al. (1996). Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach. Biophysical Journal, 70(2), 921-929.[Link]

-

Schnaar, R. L. (2021). Preparation of membrane rafts. In Glycoscience Protocols (pp. 1-10). Humana, New York, NY.[Link]

-

Mollinedo, F., & Gajate, C. (2020). Visualizing dynamics of membrane rafts on live cells. Science Advances, 6(48), eaba6541.[Link]

-

Sanchez, S. A., et al. (2012). Laurdan Generalized Polarization: from cuvette to microscope. Semantic Scholar.[Link]

Sources

- 1. Visualizing lipid structure and raft domains in living cells with two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing dynamics of membrane rafts on live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A convenient protocol for generating giant unilamellar vesicles containing SNARE proteins using electroformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Time-Resolved Fluorescence in Lipid Bilayers: Selected Applications and Advantages over Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis with TIMP | Journal of Statistical Software [jstatsoft.org]

- 15. Global analysis of fluorescence lifetime imaging microscopy data - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone in Material Science: Application Notes and Protocols

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the material science applications of 1-(6-(dimethylamino)naphthalen-2-yl)ethanone. This versatile fluorescent molecule, belonging to the family of naphthalene derivatives, exhibits remarkable sensitivity to its local environment, making it a powerful tool for probing molecular interactions and properties in a variety of materials. This document outlines detailed protocols for its synthesis, characterization, and application as a solvatochromic probe and for studying amyloid-beta aggregation, a key area in Alzheimer's disease research.

Introduction: The Promise of a Sensitive Probe

1-(6-(dimethylamino)naphthalen-2-yl)ethanone, also known as 2-acetyl-6-(dimethylamino)naphthalene, is a fluorescent dye characterized by a naphthalene core functionalized with an electron-donating dimethylamino group and an electron-withdrawing acetyl group.[1] This "push-pull" electronic structure is the basis for its intriguing photophysical properties, particularly its solvatochromism – the change in its absorption and emission spectra with the polarity of the surrounding medium.[2] This sensitivity makes it an invaluable probe in material science for characterizing local polarity in diverse systems, from solvent mixtures to complex biological structures like lipid membranes.[3][4] Furthermore, its fluorescent properties can be exploited to monitor molecular aggregation processes, offering insights into the formation of amyloid fibrils associated with neurodegenerative diseases.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(6-(dimethylamino)naphthalen-2-yl)ethanone is crucial for its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO | [1][6] |

| Molecular Weight | 213.27 g/mol | [1][6] |

| Appearance | Light yellow to yellow solid | [4][7] |

| Melting Point | 154-156 °C | [7] |

| Boiling Point | 373.8 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [7] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the conjugated carbonyl group (around 1680 cm⁻¹), aromatic C=C stretching (1590–1500 cm⁻¹), and N–C stretching (around 1220 cm⁻¹).[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak (M⁺) at m/z 213.[1]

Synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

The synthesis of 1-(6-(dimethylamino)naphthalen-2-yl)ethanone can be achieved through a multi-step process, generally involving the introduction of the dimethylamino group onto a naphthalene precursor followed by acylation. The following protocol is a representative procedure based on established synthetic routes for similar compounds.[1]

Protocol 1: Synthesis via Buchwald-Hartwig Amination and Friedel-Crafts Acylation

This protocol outlines a potential synthetic route.

Workflow Diagram:

Caption: Synthetic workflow for 1-(6-(dimethylamino)naphthalen-2-yl)ethanone.

Materials:

-

6-Bromo-2-naphthol

-

Protecting agent (e.g., acetic anhydride)

-

Base (e.g., pyridine)

-

Dimethylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base for amination (e.g., sodium tert-butoxide)

-

Anhydrous solvent for amination (e.g., toluene)

-

Deprotecting agent (e.g., hydrochloric acid or sodium hydroxide)

-

Acetyl chloride

-

Lewis acid (e.g., aluminum chloride)

-

Anhydrous solvent for acylation (e.g., dichloromethane)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Protection of the Hydroxyl Group: Protect the hydroxyl group of 6-bromo-2-naphthol to prevent side reactions during the amination step. This can be achieved by reacting it with an appropriate protecting group, such as an acetyl group using acetic anhydride in the presence of pyridine.

-

Buchwald-Hartwig Amination: In a flame-dried flask under an inert atmosphere, combine the protected 6-bromo-2-naphthol, dimethylamine, a palladium catalyst, a suitable ligand, and a base in an anhydrous solvent. Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Deprotection: Once the amination is complete, remove the protecting group from the hydroxyl moiety. The choice of deprotection agent will depend on the protecting group used. For an acetyl group, hydrolysis with an acid or base is typically employed.

-

Friedel-Crafts Acylation: In a separate flame-dried flask under an inert atmosphere, dissolve the deprotected 6-(dimethylamino)naphthalen-2-ol in an anhydrous solvent. Cool the solution in an ice bath and slowly add a Lewis acid, followed by the dropwise addition of acetyl chloride.[8][9][10] Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the acylation reaction by carefully adding ice-water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-(6-(dimethylamino)naphthalen-2-yl)ethanone.

Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.

Application as a Solvatochromic Probe

The significant change in the fluorescence emission spectrum of 1-(6-(dimethylamino)naphthalen-2-yl)ethanone in response to solvent polarity makes it an excellent probe for characterizing microenvironments.[2]

Protocol 2: Characterization of Solvent Polarity

This protocol describes how to measure the solvatochromic shift of the compound in a range of solvents.

Workflow Diagram:

Caption: Workflow for solvatochromism analysis.

Materials:

-

1-(6-(dimethylamino)naphthalen-2-yl)ethanone

-

A series of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-(6-(dimethylamino)naphthalen-2-yl)ethanone in a suitable solvent where it is readily soluble (e.g., dichloromethane or DMSO) at a concentration of approximately 1 mM.

-

Sample Preparation: Prepare a series of dilute solutions (e.g., 1-10 µM) of the probe in each of the selected solvents. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum of each solution to determine the wavelength of maximum absorption (λmax,abs).

-

Fluorescence Spectroscopy: For each solution, excite the sample at its λmax,abs and record the fluorescence emission spectrum. Determine the wavelength of maximum emission (λmax,em).

-

Data Analysis:

-

Calculate the Stokes shift (Δν) for each solvent using the formula: Δν = (1/λmax,abs) - (1/λmax,em).

-

Plot the Stokes shift or the emission maximum as a function of a solvent polarity parameter, such as the Reichardt's dye ET(30) scale, to quantify the solvatochromic sensitivity of the probe.

-

Application in Amyloid-Beta Aggregation Studies

The fluorescence of 1-(6-(dimethylamino)naphthalen-2-yl)ethanone can be sensitive to changes in the local environment, such as those occurring during protein aggregation. This property can be harnessed to monitor the aggregation of amyloid-beta (Aβ) peptides, which is a hallmark of Alzheimer's disease.

Protocol 3: Monitoring Aβ Aggregation

This protocol provides a framework for using the probe to study the kinetics of Aβ aggregation.

Workflow Diagram:

Caption: Workflow for monitoring amyloid-beta aggregation.

Materials:

-

Synthetic amyloid-beta (1-42) peptide

-

1-(6-(dimethylamino)naphthalen-2-yl)ethanone

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

96-well black microplates

-

Plate reader with fluorescence capabilities

Procedure:

-

Aβ Monomer Preparation: Prepare a stock solution of Aβ(1-42) monomers by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer that promotes monomeric species.

-

Aggregation Assay Setup: In a 96-well black microplate, add the Aβ monomer solution to achieve a final concentration that supports aggregation (e.g., 10-20 µM).

-

Probe Addition: Add 1-(6-(dimethylamino)naphthalen-2-yl)ethanone to the wells to a final concentration that provides a good signal-to-noise ratio without interfering with the aggregation process (e.g., 1-5 µM).

-

Fluorescence Monitoring: Immediately place the microplate in a plate reader set to the appropriate temperature (e.g., 37 °C). Monitor the fluorescence intensity or the emission wavelength at regular intervals over a period of hours to days. The excitation wavelength should be set near the absorption maximum of the probe.

-

Data Analysis: Plot the fluorescence intensity or emission maximum as a function of time. The resulting curve will provide information about the lag phase, elongation phase, and plateau phase of Aβ aggregation.

Conclusion

1-(6-(dimethylamino)naphthalen-2-yl)ethanone is a valuable tool for material science research, offering a unique combination of environmental sensitivity and fluorescence properties. The protocols outlined in this guide provide a starting point for its synthesis and application in characterizing solvent polarity and monitoring protein aggregation. The versatility of this probe opens up exciting avenues for further research in areas such as membrane biophysics, polymer science, and the development of diagnostic tools for neurodegenerative diseases.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15333970, 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. [Link]

-

ChemBK. 1-(6-Dimethylaminonaphthalen-2-yl)ethanone. [Link]

- Hossion, A. M., et al. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(23), 115700.

-

PubMed. Analysis of the solvent effect on the photophysics properties of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11328, 1,6-Dimethylnaphthalene. [Link]

-

NIH. Friedel-Crafts Acylation with Amides. [Link]

-

MDPI. Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. [Link]

- Parasassi, T., et al. (1991). The fluorescence of laurdan in phospholipid vesicles. A study of the effects of the polar headgroup. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1066(2), 163-170.

-

PubMed. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]

- Bagatolli, L. A. (2015). Monitoring Membrane Hydration with 2-(Dimethylamino)-6-Acylnaphtalenes Fluorescent Probes. In Biophotonics (pp. 95-121). Springer, New York, NY.

-

Current Protein & Peptide Science. Recent Developments of Hybrid Fluorescence Techniques: Advances in Amyloid Detection Methods. [Link]

-

bioRxiv. Prodan-based solvatochromic probes for polarity imaging of organelles. [Link]

-

The Journal of Physical Chemistry Letters. Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism. [Link]

-

YouTube. Lipid Bilayer Experiments with Contact Bubble Bilayers | Protocol Preview. [Link]

-

Elements srl. How to get started with lipid bilayer experiments. [Link]

-

DASH (Harvard). Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. [Link]

-

NIH. Real-Time Monitoring of Alzheimer's-Related Amyloid Aggregation via Probe Enhancement–Fluorescence Correlation Spectroscopy. [Link]

Sources

- 1. Buy 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone (EVT-392816) | 68520-00-3 [evitachem.com]

- 2. Analysis of the solvent effect on the photophysics properties of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chemscene.com [chemscene.com]

- 5. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone | C14H15NO | CID 15333970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Troubleshooting weak Prodan fluorescence signal

Technical Support Center: Prodan Fluorescence Troubleshooting

Introduction

You are likely reading this because your Prodan (6-Propionyl-2-(dimethylamino)naphthalene) fluorescence signal is either non-existent, unexpectedly weak, or spectrally confusing.

Prodan is not a "turn-on" probe in the traditional sense; it is a solvatochromic reporter . Unlike rigid fluorophores (e.g., Fluorescein) that emit at a fixed wavelength regardless of environment, Prodan’s emission maximum shifts dramatically—over 120 nm—based on the polarity of its immediate surroundings.[1]

This guide abandons the generic "check your connections" advice. Instead, we will address the photophysical causality of weak signals. We will treat your experimental setup as a system of competing relaxation pathways.

Part 1: The Core Diagnostics (Root Cause Analysis)

If your signal is weak, it is almost certainly due to one of three failures: Spectral Mismatch , Partition Failure , or Collisional Quenching .

Diagnostic 1: The Spectral Mismatch (The "Invisible" Signal)

-

The Symptom: You are exciting at 360 nm and collecting emission at 440 nm (typical for membranes), but seeing nothing.

-

The Cause: Prodan exhibits a massive Stokes shift. In a hydrophobic membrane, it emits blue (~430–440 nm). In an aqueous buffer, it emits green/yellow (~520–530 nm).

-

The Reality: If your Prodan has not bound to the membrane/protein and remains in the buffer, it is emitting at 520 nm. If your emission filter is a narrow bandpass centered at 440 nm, you are physically blocking 95% of the light.

-

The Fix: Always perform an emission scan (400 nm – 550 nm) rather than a single-point measurement. This tells you where the dye is located.

Diagnostic 2: The Inner Filter Effect (The "Choked" Signal)

-

The Symptom: You added more probe to increase the signal, but the intensity plateaued or decreased.

-

The Cause: At high concentrations, Prodan molecules in the front of the cuvette absorb all the excitation light before it reaches the center (Primary IFE), or re-absorb the emitted light (Secondary IFE).[2]

-

The Limit: Keep the Optical Density (OD) at the excitation wavelength (360 nm) below 0.05 .

-

The Fix: Dilute your sample. A lower concentration often yields a higher detectable signal because the excitation beam penetrates the full sample volume.

Diagnostic 3: Tryptophan Quenching (The "Protein" Trap)

-

The Symptom: You are studying a protein hydrophobic pocket. Prodan binds (confirmed by shift), but the intensity is surprisingly low.

-

The Cause: Tryptophan (Trp) residues can quench Prodan fluorescence via electron transfer if they are within ~10 Å.[3]

-

The Fix: This is a molecular limitation. If possible, use a mutant protein (Trp

Phe) or switch to a different solvatochromic probe like Badan if the specific site geometry allows.

Part 2: Quantitative Reference Data

Use this table to validate your emission peaks. If your peak does not match the "Expected Emission" for your target, your probe is not in the correct environment.

| Solvent / Environment | Dielectric Constant ( | Expected Emission | Signal Interpretation |

| Cyclohexane | ~2.0 | ~401 nm | Deeply buried / Hyper-hydrophobic |

| Chloroform | ~4.8 | ~440 nm | Membrane Interior / Lipid Phase |

| Ethanol | ~24.5 | ~496 nm | Surface Binding / Intermediate Polarity |

| Water (Buffer) | ~80.0 | ~531 nm | Unbound Probe (Background) |

Part 3: Visualization of the Mechanism

To troubleshoot effectively, you must visualize the "Push-Pull" mechanism. Upon excitation, Prodan undergoes a massive dipole moment change.[4] In polar solvents (water), the solvent molecules reorient around this dipole, lowering the energy of the excited state and shifting emission to the red (lower energy).

Figure 1: The Solvatochromic Relaxation Mechanism. Note that in polar environments (Red path), the energy drops significantly, causing the red-shift.

Part 4: Self-Validating Experimental Protocol

Do not just "add dye and measure." Use this protocol to validate the signal at each step.

Objective: Labeling Lipid Vesicles (LUVs) with Prodan.

Step 1: The Absorbance Check (Crucial)

-

Prepare your lipid vesicle solution (e.g., 0.5 mM lipid).

-

Add Prodan from a stock solution (in Ethanol or DMSO) to a final concentration of 0.5 – 1.0

M.-

Note: Keep the organic solvent ratio < 1% to avoid dissolving the membrane.

-

-

Validation: Measure the Absorbance at 360 nm.

-

Pass Criteria:

. -

Fail Criteria: If

, dilute. If

-

Step 2: The Incubation

-

Incubate for 30–60 minutes in the dark at a temperature above the lipid phase transition (

).

Step 3: The Spectral Scan (Not Single Point)

-

Set Excitation: 360 nm.

-

Set Emission Scan: 400 nm to 550 nm.

-

Analyze the Curve:

-

Peak at 440 nm: Successful membrane insertion.

-

Peak at 520 nm: Probe failed to insert (check Temperature or Lipid Phase).

-

Two peaks (440 & 520): Partitioning is occurring, but there is excess free probe. (Calculate Generalized Polarization).

-

Part 5: Troubleshooting Logic Flow

Use this decision tree to isolate your specific issue.

Figure 2: Logical Decision Tree for Prodan Signal Troubleshooting.

Part 6: Frequently Asked Questions (FAQs)

Q: I am calculating Generalized Polarization (GP). My GP values are fluctuating wildly. Why?

A: GP is a ratiometric calculation:

Q: Can I use Prodan for fixed cells? A: Generally, no. Prodan is sensitive to the "washing" steps used in fixation, which can extract the dye or alter the membrane lipid order. It is best used for live cell imaging or model membranes (liposomes). For fixed cells, consider covalent analogs like Acrylodan (if targeting proteins) or specific lipid stains that are less solvatochromic.

Q: My signal fades within seconds of turning on the microscope. A: Prodan is susceptible to photobleaching, especially in the presence of oxygen.

-

Minimize exposure time.

-

Use ND (Neutral Density) filters to reduce excitation power.

-

Ensure your buffer is degassed if possible, though this is difficult with live cells.

References

-

Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene.[7] Biochemistry, 18(14), 3075–3078.[7]

-

Parasassi, T., et al. (1998). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical Journal, 74(4), 1958-1968.

-

Krasnowska, E. K., Gratton, E., & Parasassi, T. (1998). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical Journal.[6]

-

Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Standard text for Inner Filter Effect and Solvent Relaxation mechanisms).

Sources

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. static.horiba.com [static.horiba.com]

- 3. researchgate.net [researchgate.net]

- 4. Prodan (dye) - Wikipedia [en.wikipedia.org]

- 5. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

Acdan Technical Support Center: Your Guide to Minimizing Background Fluorescence

Welcome to the Acdan Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of Acdan, with a special focus on overcoming the common challenge of background fluorescence. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Understanding Acdan and Background Fluorescence

Acdan (6-acryloyl-2-dimethylaminonaphthalene) is a thiol-reactive fluorescent probe prized for its sensitivity to the polarity of its local environment.[1][2] This property makes it an invaluable tool for studying protein conformation, dynamics, and hydrophobic domains.[1] However, like many fluorescent probes, its application can be hampered by high background fluorescence, which can obscure the specific signal from your labeled molecule of interest.

Background fluorescence is any unwanted signal that is not generated by the specific binding of Acdan to its target.[3] The primary sources of this background can be broadly categorized as:

-

Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins) or media.[3]

-

Unbound Acdan: Excess probe that has not been removed after the labeling reaction.[4]

-

Non-specific Binding: Acdan molecules that have adsorbed to surfaces or non-target molecules, often through hydrophobic interactions.[5][6][7]

This guide will provide you with the knowledge and protocols to systematically identify and minimize these sources of background noise, thereby enhancing the signal-to-noise ratio and the overall quality of your data.

Troubleshooting Guide: Minimizing Acdan Background Fluorescence

High background fluorescence can be a frustrating obstacle in your experiments. This section provides a systematic approach to troubleshooting and resolving this issue.

dot graph TD{ subgraph "Troubleshooting High Background Fluorescence" A[Start: High Background Observed] --> B{Identify the Source}; B --> C[Unbound Acdan]; B --> D[Non-Specific Binding]; B --> E[Autofluorescence]; C --> F[Improve Purification]; D --> G[Optimize Blocking]; D --> H[Adjust Buffer Conditions]; E --> I[Use Spectral Correction]; E --> J[Select Appropriate Filters]; F --> K[Solution: Enhanced Signal-to-Noise]; G --> K; H --> K; I --> K; J --> K; end

} A flowchart for troubleshooting high background fluorescence.

Issue: High and Diffuse Background Signal

Potential Cause 1: Unreacted Acdan

Excess, unbound Acdan is a common culprit for high background. The quantum yield of Acdan is significantly enhanced upon reaction with thiols, but the free probe is still fluorescent.[1][2]

Solutions:

-

Optimize Dye-to-Protein Ratio: Using a large excess of Acdan can lead to a higher concentration of unbound probe that is difficult to remove. Start with a lower molar ratio of Acdan to your protein and titrate up to find the optimal balance between labeling efficiency and background.[4]

-

Thorough Removal of Free Dye: Ensure that all unreacted Acdan is removed after the labeling reaction.[4]

-

Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from the smaller, unbound dye molecules.

-

Dialysis: Extensive dialysis against a suitable buffer can also effectively remove free Acdan. Ensure a large buffer volume and multiple buffer changes.

-

Spin Columns: For smaller sample volumes, spin columns with an appropriate molecular weight cutoff can be a quick and efficient way to remove unbound dye.[4]

-

Potential Cause 2: Non-Specific Binding

Acdan, being a hydrophobic molecule, can bind non-specifically to proteins, lipids, and even plastic surfaces.[6][7] This can be particularly problematic in complex biological samples.

Solutions:

-

Adjust Buffer Conditions:

-

pH: The reaction of Acdan with thiols is pH-dependent, with an optimal range typically between 7.0 and 8.5.[4] However, non-specific binding can also be influenced by pH. Consider slightly adjusting the pH of your wash buffers to see if it reduces non-specific interactions.

-

Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers can help to disrupt electrostatic interactions that may contribute to non-specific binding.[7][8]

-

-

Use Blocking Agents: Pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.[7]

-

Include Non-ionic Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20 (0.005% to 0.1%), to your wash buffers can help to reduce hydrophobic interactions and minimize non-specific binding.[9][10]

Issue: Signal Decreases Over Time (Photobleaching)

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While Acdan is relatively photostable, intense or prolonged illumination can lead to signal loss.

Solutions:

-

Minimize Exposure to Light: Keep your Acdan-labeled samples protected from light as much as possible, both during storage and during your experiment.[11]

-

Use Antifade Reagents: For fixed-cell imaging, consider using a commercially available antifade mounting medium.[2] These reagents work by scavenging free radicals that are generated during the photobleaching process.[12]

-

Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.

-

Optimize Image Acquisition Settings: Use a sensitive detector and optimize the gain and exposure time to minimize the required excitation light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Acdan?

A1: Acdan should be stored as a solid at -20°C, protected from light and moisture. Prepare stock solutions in a suitable organic solvent like DMSO or DMF and store them at -20°C. To minimize hydrolysis, it is recommended to prepare fresh aqueous working solutions before each use.[4]

Q2: What is the ideal pH for labeling with Acdan?

A2: The reaction of the acryloyl group of Acdan with thiol groups is most efficient at a pH between 7.0 and 8.5.[4] At lower pH values, the thiol group is protonated and less reactive. At higher pH values, the risk of hydrolysis of Acdan increases.

Q3: Can Acdan react with other amino acid residues besides cysteine?

A3: While Acdan is highly selective for thiols, there have been reports of it reacting with other nucleophilic residues like lysine under certain conditions, particularly at higher pH and with prolonged incubation times. If your protein has highly reactive lysine residues, it is important to control the labeling conditions carefully.

Q4: My Acdan fluorescence is quenched. What could be the cause?

A4: Fluorescence quenching is any process that decreases the fluorescence intensity.[13][14] This can be caused by:

-

Buffer Components: Certain components in your buffer, such as iodide ions or molecular oxygen, can act as quenchers.[13][15] Review your buffer composition for any known quenchers.

-

High Labeling Density: If too many Acdan molecules are attached to your protein in close proximity, they can self-quench. Try reducing the Acdan-to-protein ratio in your labeling reaction.

-

Conformational Changes: A change in the protein's conformation could move the Acdan probe to an environment that quenches its fluorescence.

Q5: How does the solvent polarity affect Acdan's fluorescence?

A5: Acdan is highly sensitive to the polarity of its environment. In a non-polar (hydrophobic) environment, its fluorescence emission will be blue-shifted (shorter wavelength) with a higher quantum yield. In a polar (hydrophilic) environment, the emission is red-shifted (longer wavelength) with a lower quantum yield.[2][16] This property is what makes Acdan a powerful tool for studying changes in protein conformation and binding events.

Acdan Spectral Properties in Different Solvents

The following table summarizes the approximate emission maxima of Acdan in various solvents, illustrating its sensitivity to solvent polarity.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) |

| Toluene | 2.4 | ~430 nm |

| Chloroform | 4.8 | ~450 nm |

| Acetonitrile | 37.5 | ~500 nm |

| Methanol | 32.7 | ~515 nm |

| Water | 80.1 | ~525 nm |

Note: These values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocol: Acdan Labeling of a Protein

This protocol provides a general guideline for labeling a protein with Acdan. Optimization may be required for your specific protein and application.

dot graph TD { subgraph "Acdan Protein Labeling Workflow" A[Prepare Protein and Acdan] --> B[Labeling Reaction]; B --> C[Purification]; C --> D[Characterization]; D --> E[Experiment]; end

} A workflow diagram for Acdan protein labeling.

Materials:

-

Protein of interest with at least one free cysteine residue

-

Acdan

-

Anhydrous DMSO or DMF

-

Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Purification column (e.g., size-exclusion or spin column)

-

Spectrophotometer and fluorometer

Procedure:

-

Prepare Protein: Dissolve your protein in the labeling buffer to a final concentration of 1-10 mg/mL. If your protein has been stored in a buffer containing thiols (e.g., DTT or β-mercaptoethanol), these must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.

-

Prepare Acdan Stock Solution: Dissolve Acdan in anhydrous DMSO or DMF to a concentration of 10-20 mM. This stock solution should be prepared fresh.

-